molecular formula C10H8ClNO B11905743 (5-Chloroquinolin-8-yl)methanol

(5-Chloroquinolin-8-yl)methanol

Cat. No.: B11905743
M. Wt: 193.63 g/mol
InChI Key: NFJGHKUOMYWZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloroquinolin-8-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloroquinolin-8-yl)methanol typically involves the chlorination of 8-hydroxyquinoline. One common method includes the reaction of 8-hydroxyquinoline with thionyl chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-8-hydroxyquinoline is then reduced to this compound using a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: (5-Chloroquinolin-8-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological activities. For example, oxidation can yield quinoline carboxylic acids, while substitution reactions can produce quinoline amines .

Scientific Research Applications

(5-Chloroquinolin-8-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloroquinolin-8-yl)methanol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and antiviral effects. The compound’s structure allows it to bind to specific sites on enzymes, disrupting their normal function and inhibiting the growth of pathogens .

Comparison with Similar Compounds

Uniqueness: (5-Chloroquinolin-8-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the methanol group allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(5-chloroquinolin-8-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2

InChI Key

NFJGHKUOMYWZJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.